4-Oxo-2-nonenal

TRPA1 Ion Channel Pain

4-Oxo-2-nonenal (4-ONE) is a highly reactive α,β-unsaturated aldehyde generated endogenously from the metal-catalyzed decomposition of lipid hydroperoxides derived from ω-6 polyunsaturated fatty acids like linoleic and arachidonic acid. As a bifunctional electrophile possessing both an α,β-unsaturated carbonyl and a ketone group, 4-ONE is known to covalently modify nucleophilic amino acid residues on proteins, leading to cross-linking and functional impairment.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Cat. No. B1217918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2-nonenal
Synonyms4-oxo-2-nonenal
4-oxonon-2-enal
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC=O
InChIInChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3
InChIKeySEPPVOUBHWNCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-2-nonenal: A Key α,β-Unsaturated Aldehyde in Lipid Peroxidation Research


4-Oxo-2-nonenal (4-ONE) is a highly reactive α,β-unsaturated aldehyde generated endogenously from the metal-catalyzed decomposition of lipid hydroperoxides derived from ω-6 polyunsaturated fatty acids like linoleic and arachidonic acid [1]. As a bifunctional electrophile possessing both an α,β-unsaturated carbonyl and a ketone group, 4-ONE is known to covalently modify nucleophilic amino acid residues on proteins, leading to cross-linking and functional impairment [2]. It serves as a critical tool and target in studying the molecular mechanisms of oxidative stress, neurotoxicity, and inflammation [3].

Why 4-Oxo-2-nonenal Cannot Be Replaced by 4-Hydroxy-2-nonenal or Other Lipid Aldehydes


Substituting 4-Oxo-2-nonenal (4-ONE) with its most common analog, 4-Hydroxy-2-nonenal (4-HNE), or other lipid aldehydes is not scientifically valid due to fundamental and quantifiable differences in their reactivity and downstream biological effects. While both are major products of lipid peroxidation, 4-ONE's additional ketone group confers a distinct electrophilic character, resulting in a reaction rate with cysteine that is over 100-fold greater than that of 4-HNE [1]. Furthermore, 4-ONE uniquely adducts the amino acid arginine and exhibits a paradoxical response to glutathione (GSH), where GSH enhances 4-ONE's protein reactivity while inhibiting 4-HNE's [2]. These profound mechanistic divergences mean that experiments using 4-HNE cannot reliably model or predict outcomes involving 4-ONE, making the specific procurement of 4-ONE essential for rigorous investigation of its specific pathological roles [3].

Quantifiable Differentiation of 4-Oxo-2-nonenal Against Primary Comparators


Direct Head-to-Head Comparison of TRPA1 Agonist Potency: 4-ONE vs. 4-HNE

4-Oxo-2-nonenal (4-ONE) demonstrates over 10-fold greater potency as a TRPA1 agonist compared to its closest structural analog, 4-Hydroxy-2-nonenal (4-HNE). The data show a distinct difference in EC50 values, establishing 4-ONE as a more potent activator of this key nociceptive and inflammatory channel [1].

TRPA1 Ion Channel Pain Neurobiology

Comparison of Amino Acid Reactivity: Quantified Rate Constant Difference for Cysteine

The intrinsic reactivity of 4-ONE with the key nucleophilic amino acid cysteine is markedly higher than that of 4-HNE. A head-to-head comparison of bimolecular rate constants reveals a greater than 100-fold difference, highlighting the extreme electrophilicity of 4-ONE [1]. Additionally, unlike 4-HNE, 4-ONE is capable of covalently modifying the amino acid Arginine (Arg), indicating a broader spectrum of potential protein targets [1].

Protein Adduction Proteomics Oxidative Stress Biochemistry

Differential Modulation of Reactivity by Glutathione (GSH): 4-ONE vs. 4-HNE

In the presence of the major cellular antioxidant glutathione (GSH), 4-ONE and 4-HNE display a stark, opposite behavior. GSH acts as a nucleophilic trap that inhibits 4-HNE's ability to modify proteins. In contrast, the formation of a 4-ONE-GSH adduct generates an intermediate that is even more reactive towards proteins, thereby promoting protein cross-linking [1]. This phenomenon represents a novel mechanism of irreversible protein glutathionylation.

Glutathione Detoxification Protein Cross-Linking Redox Biology

Comparative Mitochondrial Toxicity and ALDH2 Inhibition: 4-ONE vs. 4-HNE

In a comparative analysis on freshly isolated brain mitochondria, 4-ONE demonstrated significantly higher toxic potency than 4-HNE. 4-ONE was found to be a potent inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH2), with an IC50 of ~0.5 µM, and caused uncoupling of mitochondrial respiration at 5 µM. The study concluded the overall order of toxic potency on mitochondrial endpoints was 4-ONE > 4-HNE [1].

Mitochondria Neurodegeneration Toxicology ALDH2

Potent and Specific Induction of α-Synuclein Oligomerization

4-ONE exhibits a potent and specific ability to cross-link monomeric α-synuclein, rapidly converting over 90% of the protein into stable, SDS-resistant oligomers with a molecular weight of approximately 2000 kDa. In contrast, other lipid aldehydes like 4-HNE and acrolein, while known to modify α-synuclein, are not reported to induce such a rapid and near-complete conversion to a stable, high-molecular-weight oligomeric state. These 4-ONE-induced oligomers are distinct as they do not proceed to form fibrils, representing a potential off-pathway toxic species [1].

Parkinson's Disease Protein Aggregation α-Synuclein Neurodegeneration

Definitive Research Scenarios Requiring Authentic 4-Oxo-2-nonenal


Investigating TRPA1-Mediated Pain and Inflammatory Signaling

Given its 10.5-fold greater potency as a TRPA1 agonist (EC50 1.9 µM vs 19.9 µM for 4-HNE) [4], 4-ONE is the preferred reagent for studies aiming to model oxidative stress-induced activation of this key nociceptive channel. It allows for more robust and physiologically relevant activation of TRPA1 in cellular and in vivo models of pain and neurogenic inflammation.

Generating Disease-Relevant α-Synuclein Oligomers for Parkinson's Disease Research

To create a model of toxic, non-fibrillar α-synuclein oligomers implicated in Parkinson's disease pathogenesis, 4-ONE is uniquely required. Its ability to induce the rapid and near-complete (>90%) conversion of monomeric α-synuclein into stable ~2000 kDa oligomers is not readily replicated by other aldehydes [4]. This makes it an indispensable tool for producing this specific disease-relevant species.

Studying Lipid Peroxidation-Driven Mitochondrial Dysfunction

For research into the role of lipid aldehydes in neurodegeneration and mitochondrial toxicity, 4-ONE is essential. It demonstrates significantly higher potency in inhibiting mitochondrial ALDH2 (IC50 ≈ 0.5 µM) and uncoupling respiration compared to 4-HNE [4]. Using 4-ONE allows for the investigation of these specific, potent toxic effects on mitochondrial function that are not evident with less reactive aldehydes.

Mapping Covalent Protein Adductomes and Identifying Novel Targets

The extreme and unique reactivity profile of 4-ONE, including a >100-fold faster reaction with cysteine compared to 4-HNE and the ability to modify arginine [4], positions it as the critical probe for chemoproteomics studies aimed at identifying novel protein targets of this specific lipid electrophile. Its use is mandatory for generating an accurate 4-ONE-specific protein adductome, which will differ substantially from that of 4-HNE.

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